molecular formula C5H9O3- B3260528 (2S)-2-hydroxypentanoate CAS No. 331717-42-1

(2S)-2-hydroxypentanoate

Cat. No.: B3260528
CAS No.: 331717-42-1
M. Wt: 117.12 g/mol
InChI Key: JRHWHSJDIILJAT-BYPYZUCNSA-M
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Description

(2S)-2-hydroxypentanoate, also known as L-2-hydroxyvalerate, is a chiral hydroxy acid. It is an important intermediate in various biochemical pathways and has applications in the synthesis of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-hydroxypentanoate can be synthesized through several methods:

    Enzymatic Reduction: One common method involves the enzymatic reduction of 2-oxopentanoate using specific dehydrogenases. This reaction typically requires a cofactor such as NADH or NADPH and is carried out under mild conditions.

    Chemical Synthesis: Another method involves the chemical reduction of 2-oxopentanoate using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an organic solvent such as tetrahydrofuran or ethanol.

Industrial Production Methods

In industrial settings, this compound is often produced via fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired hydroxy acid from simple carbon sources like glucose or glycerol. The fermentation broth is then processed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-oxopentanoate using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: 2-oxopentanoate.

    Esterification: Methyl 2-hydroxypentanoate, ethyl 2-hydroxypentanoate.

    Substitution: 2-chloropentanoate, 2-bromopentanoate.

Scientific Research Applications

(2S)-2-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving hydroxy acids.

    Medicine: It is investigated for its potential role in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.

Mechanism of Action

The mechanism by which (2S)-2-hydroxypentanoate exerts its effects depends on its specific application. In enzymatic reactions, it typically acts as a substrate that undergoes transformation by specific enzymes. The molecular targets and pathways involved include:

    Dehydrogenases: Enzymes that catalyze the oxidation-reduction reactions involving this compound.

    Esterases: Enzymes that catalyze the hydrolysis of esters derived from this compound.

Comparison with Similar Compounds

(2S)-2-hydroxypentanoate can be compared with other similar hydroxy acids, such as:

    (2S)-2-hydroxybutanoate: Similar in structure but with one less carbon atom.

    (2S)-2-hydroxyhexanoate: Similar in structure but with one more carbon atom.

    Lactic acid (2-hydroxypropanoate): A well-known hydroxy acid with a shorter carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific chiral center and its intermediate chain length, which makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals that require this specific structure.

Properties

IUPAC Name

(2S)-2-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-BYPYZUCNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954797
Record name 2-Hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331717-42-1
Record name 2-Hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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